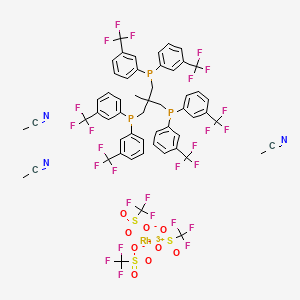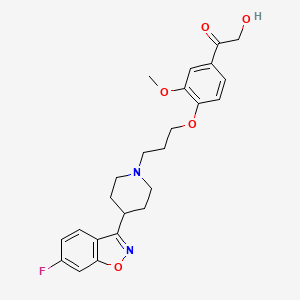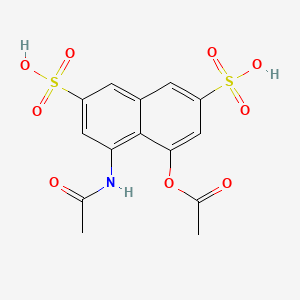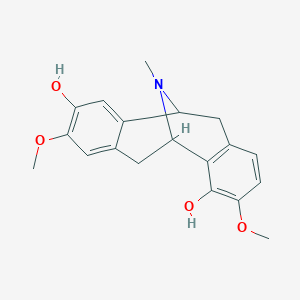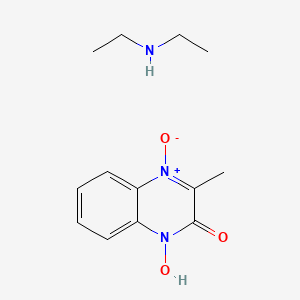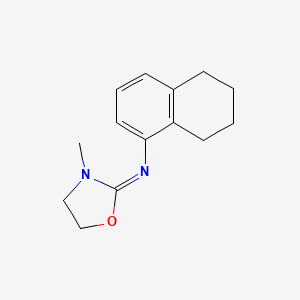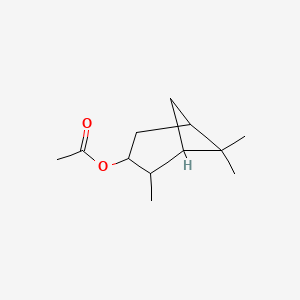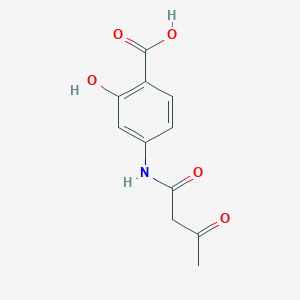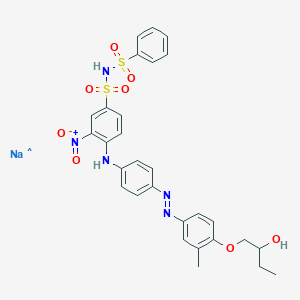
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride is a complex organic compound with a unique structure that combines phenolic, ether, and amine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenol Derivative: The initial step involves the alkylation of phenol to introduce the 2-methyl and 5-(1-methylethyl) groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Ether Formation: The next step involves the introduction of the ethoxy group. This can be done through a Williamson ether synthesis, where the phenol derivative reacts with an alkyl halide in the presence of a strong base like sodium hydride.
Amine Introduction: The final step involves the formation of the amine functionality. This can be achieved through reductive amination, where the intermediate reacts with methyl(3-phenylpropyl)amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amine group can interact with biological macromolecules through ionic and covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride can be compared with similar compounds such as:
Phenol Derivatives: Compounds like 2-methyl-5-(1-methylethyl)phenol, which lack the ether and amine functionalities.
Ether Derivatives: Compounds like 4-(2-(methyl(3-phenylpropyl)amino)ethoxy)phenol, which lack the alkyl groups on the aromatic ring.
Amine Derivatives: Compounds like methyl(3-phenylpropyl)amine, which lack the phenolic and ether functionalities.
The uniqueness of this compound lies in its combination of phenolic, ether, and amine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
84541-77-5 |
|---|---|
分子式 |
C22H32ClNO2 |
分子量 |
377.9 g/mol |
IUPAC名 |
2-methyl-4-[2-[methyl(3-phenylpropyl)amino]ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-17(2)20-16-21(24)18(3)15-22(20)25-14-13-23(4)12-8-11-19-9-6-5-7-10-19;/h5-7,9-10,15-17,24H,8,11-14H2,1-4H3;1H |
InChIキー |
GPOARTBMNKJPQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



